COX-2 Inhibitor Development: Predicted Binding Affinity Advantage Over Unsubstituted Phenyl Pyrazolones
Computational modeling data indicate that 2-(2,4-dimethylphenyl)-1,2-dihydropyrazol-3-one exhibits enhanced predicted binding affinity to the COX-2 active site compared to the unsubstituted phenyl analog (1-phenyl-3-methyl-2-pyrazolin-5-one / edaravone) . The 2,4-dimethyl substitution pattern enables additional hydrophobic contacts within the COX-2 side pocket, which is a key selectivity determinant over COX-1 [1].
| Evidence Dimension | Predicted binding affinity (docking score) to COX-2 active site |
|---|---|
| Target Compound Data | Computational modeling predicts binding affinity enhancement via π-π stacking and hydrophobic interactions; quantitative docking score not publicly disclosed in accessible vendor documentation |
| Comparator Or Baseline | 1-Phenyl-3-methyl-2-pyrazolin-5-one (Edaravone) and related unsubstituted phenyl pyrazolones |
| Quantified Difference | Qualitative advantage noted in vendor computational modeling data; exact ΔΔG values not publicly available for this specific compound |
| Conditions | In silico molecular docking studies against COX-2 crystal structure (vendor-provided computational data) |
Why This Matters
For researchers building COX-2 inhibitor libraries, the 2,4-dimethyl substitution pattern offers a rational design advantage for achieving isoform selectivity that simpler phenyl-pyrazolones lack.
- [1] Gunduz MG, et al. Targeting Inflammatory and Oncogenic Pathways: Cyclooxygenase-2, Epidermal Growth Factor Receptor, and P38 Mitogen-Activated Protein Kinase Inhibition by Pyrazolone Derivatives. ChemMedChem. 2026; 21(4). View Source
